molecular formula C17H19N5O3 B5278764 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one

9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one

Cat. No.: B5278764
M. Wt: 341.4 g/mol
InChI Key: BLFAZOQNNMMJMW-UHFFFAOYSA-N
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Description

The compound 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one is a complex heterocyclic molecule It features a spirocyclic core, which is a unique structural motif that can impart interesting biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The spirocyclic core is then constructed through a series of cyclization reactions. Key reagents often include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one: can undergo various chemical reactions, including:

    Oxidation: The pyrazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas like oncology or neurology.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-3,9-diazaspiro[4.6]undecan-2-one
  • 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-thione

Uniqueness

The unique spirocyclic core of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one distinguishes it from other similar compounds. This structural feature can impart distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15(14-10-13(20-21-14)12-2-6-18-7-3-12)22-8-1-4-17(5-9-22)11-19-16(24)25-17/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFAZOQNNMMJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C(=O)C3=CC(=NN3)C4=CC=NC=C4)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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